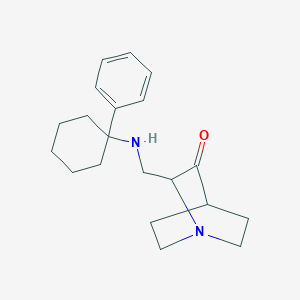

2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

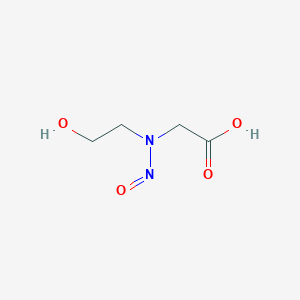

2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone, also known as PCP, is a synthetic dissociative drug that was first synthesized in 1956. It is a member of the arylcyclohexylamine class of compounds and is structurally related to ketamine. PCP was initially developed as an anesthetic, but due to its potent psychoactive effects, it was never approved for medical use. Synthesis Method The synthesis of PCP involves the reaction of 1-phenylcyclohexylamine with formaldehyde and quinuclidine. The resulting product is then purified through recrystallization to yield PCP. The synthesis of PCP is a complex process that requires specialized equipment and expertise. Scientific Research Application PCP has been extensively studied for its psychoactive effects and its potential therapeutic applications. PCP is a potent NMDA receptor antagonist, which means it blocks the action of glutamate at the NMDA receptor. This mechanism of action has been implicated in the drug's psychoactive effects, including hallucinations, dissociation, and euphoria. Mechanism of Action PCP's mechanism of action is complex and involves multiple neurotransmitter systems. In addition to its NMDA receptor antagonism, PCP also interacts with the dopamine, serotonin, and opioid systems. This interaction with multiple neurotransmitter systems contributes to the drug's diverse effects. Biochemical and Physiological Effects PCP has been shown to have a wide range of effects on the body. In addition to its psychoactive effects, PCP has been shown to increase heart rate, blood pressure, and body temperature. PCP also affects the immune system, with studies showing that it can suppress immune function. Advantages and Limitations for Lab Experiments PCP has been used extensively in laboratory experiments to study the effects of NMDA receptor antagonism. Its potent psychoactive effects make it a useful tool for studying the role of glutamate in the brain. However, its high potency and potential for abuse make it difficult to work with in a laboratory setting. Future Directions There are several potential future directions for research on PCP. One area of interest is the drug's potential therapeutic applications. PCP has been shown to have antidepressant and anxiolytic effects in animal models, and there is interest in exploring its potential as a treatment for depression and anxiety disorders. Another area of interest is the drug's effects on the immune system. Further research is needed to fully understand the impact of PCP on immune function and its potential as an immunosuppressant. Additionally, there is interest in developing new NMDA receptor antagonists that have fewer side effects than PCP. These compounds could have potential therapeutic applications in a variety of neurological and psychiatric disorders.

Propiedades

Número CAS |

102338-85-2 |

|---|---|

Nombre del producto |

2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone |

Fórmula molecular |

C20H28N2O |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

2-[[(1-phenylcyclohexyl)amino]methyl]-1-azabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C20H28N2O/c23-19-16-9-13-22(14-10-16)18(19)15-21-20(11-5-2-6-12-20)17-7-3-1-4-8-17/h1,3-4,7-8,16,18,21H,2,5-6,9-15H2 |

Clave InChI |

FOYGEEYVBDHILQ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)NCC3C(=O)C4CCN3CC4 |

SMILES canónico |

C1CCC(CC1)(C2=CC=CC=C2)NCC3C(=O)C4CCN3CC4 |

Sinónimos |

2-[[(1-Phenylcyclohexyl)amino]methyl]quinuclidin-3-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)